molecular formula C6H12F2N2 B12944504 N-(2,2-difluoroethyl)-N-methylazetidin-3-amine

N-(2,2-difluoroethyl)-N-methylazetidin-3-amine

Cat. No.: B12944504
M. Wt: 150.17 g/mol
InChI Key: RYUBWLMHSVTGMY-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-N-methylazetidin-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoroethyl group imparts distinct characteristics, making it valuable in medicinal chemistry, materials science, and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-N-methylazetidin-3-amine typically involves the reaction of N-(2,2-difluoroethyl)prop-2-en-1-amine with suitable reagents under specific conditions. One method involves reacting N-(2,2-difluoroethyl)prop-2-en-1-amine with a compound of formula A-CH2-E, followed by deallylation to yield the desired product . The reaction conditions often require the presence of an inorganic or organic base to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-N-methylazetidin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Addition Reactions: The compound can participate in addition reactions, where new groups are added to its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

N-(2,2-difluoroethyl)-N-methylazetidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-N-methylazetidin-3-amine involves its interaction with molecular targets and pathways. The presence of the difluoroethyl group enhances its binding affinity to specific protein targets through hydrogen bonding and steric complementarity . This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-difluoroethyl)-N-methylazetidin-3-amine is unique due to its specific combination of the azetidine ring and the difluoroethyl group. This combination imparts distinct physicochemical properties, making it valuable in various research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, materials science, biology, and industry. Its unique chemical structure and properties enable a wide range of applications, making it a valuable subject of scientific research.

Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-N-methylazetidin-3-amine

InChI

InChI=1S/C6H12F2N2/c1-10(4-6(7)8)5-2-9-3-5/h5-6,9H,2-4H2,1H3

InChI Key

RYUBWLMHSVTGMY-UHFFFAOYSA-N

Canonical SMILES

CN(CC(F)F)C1CNC1

Origin of Product

United States

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